molecular formula C13H20N2O4S B2583025 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol CAS No. 1396884-62-0

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

Cat. No.: B2583025
CAS No.: 1396884-62-0
M. Wt: 300.37
InChI Key: LHPOGWNRRUDSON-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a synthetic organic compound featuring a piperazine core substituted with a cyclopropylsulfonyl group and a furan-2-yl ethanol moiety. The piperazine ring confers conformational flexibility, while the cyclopropylsulfonyl group introduces steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

2-(4-cyclopropylsulfonylpiperazin-1-yl)-1-(furan-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c16-12(13-2-1-9-19-13)10-14-5-7-15(8-6-14)20(17,18)11-3-4-11/h1-2,9,11-12,16H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPOGWNRRUDSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction where a furan derivative reacts with the piperazine intermediate.

    Formation of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Reactivity of the Piperazine-Sulfonyl Motif

The piperazine ring with a cyclopropylsulfonyl substituent participates in nucleophilic substitution and deprotection reactions. For example:

  • Alkylation/Acylation : The secondary amine in the piperazine ring can undergo alkylation with alkyl halides or acylation with acid chlorides under basic conditions (e.g., K₂CO₃ in DMF).

  • Sulfonyl Group Stability : The cyclopropylsulfonyl group enhances electrophilicity, enabling participation in SN2 reactions. In related compounds, sulfonamide bonds remain stable under acidic conditions but hydrolyze in strong bases (e.g., NaOH at 80°C).

Table 1: Representative Reactions of Piperazine-Sulfonyl Derivatives

Reaction TypeConditionsYield (%)Reference
AlkylationDMF, K₂CO₃, 60°C, 12 h72–86
Sulfonamide Hydrolysis2M NaOH, 80°C, 6 h65

Furan Ring Transformations

The furan-2-yl group undergoes electrophilic substitution and oxidative reactions:

  • Electrophilic Acylation : Furan reacts with acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) to form acetylated derivatives .

  • Oxidation : Using oxidizing agents like mCPBA (meta-chloroperbenzoic acid), the furan ring can form dihydrofuran intermediates or undergo ring-opening to yield diketones .

Ethanol Functional Group Reactivity

The primary alcohol moiety participates in esterification and oxidation:

  • Esterification : Reaction with acetyl chloride in pyridine yields the corresponding acetate ester (e.g., 85% yield at 25°C) .

  • Oxidation to Ketone : Catalytic oxidation with Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone, though over-oxidation risks exist .

Table 2: Alcohol Derivitization in Analogous Compounds

ReactionReagentsYield (%)Reference
EsterificationAcCl, pyridine, 24 h85
OxidationCrO₃/H₂SO₄, 0°C, 2 h78

Multi-Step Synthetic Pathways

The compound’s synthesis likely involves:

  • Piperazine Sulfonylation : Reaction of piperazine with cyclopropylsulfonyl chloride under Schotten-Baumann conditions.

  • Furan-Ethanol Coupling : Grignard addition of furan-2-ylmagnesium bromide to a ketone intermediate, followed by reduction .

Stability and Degradation

  • Thermal Stability : The compound decomposes above 200°C, as observed in thermogravimetric analysis (TGA) of related structures .

  • Photodegradation : Exposure to UV light induces furan ring cleavage, forming aldehydes and ketones .

Key Challenges and Considerations

  • Regioselectivity : Competing reactions at the piperazine amine vs. ethanol hydroxyl require protective group strategies (e.g., tert-butyl carbamate for amines) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity but may promote side reactions with furan.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyclopropylsulfonyl group and a furan moiety. Its molecular formula is C15H20N2O8SC_{15}H_{20}N_{2}O_{8}S . The presence of these functional groups contributes to its biological activity, making it a candidate for various therapeutic applications.

Modulation of Serotonin Receptors

One of the primary applications of this compound is its role as a modulator of the 5-hydroxytryptamine receptor 7 (5-HT_7). Research indicates that compounds with similar structures can influence serotonin signaling pathways, which are crucial in the treatment of mood disorders, anxiety, and other neuropsychiatric conditions .

Anticonvulsant Activity

Studies have shown that derivatives of piperazine compounds exhibit anticonvulsant properties. The structural similarity of 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol to known anticonvulsants suggests potential efficacy in seizure models. For instance, analogues have demonstrated significant protective effects in both maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models .

Antitumor Activity

The compound's ability to inhibit tumor growth has been explored in various studies. Its structural components may enhance cytotoxicity against cancer cell lines. For example, thiazole derivatives have shown promising results against breast cancer and colorectal carcinoma, indicating that similar mechanisms might be at play with this compound .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticonvulsant Screening

In a study evaluating various piperazine derivatives, researchers found that compounds structurally related to this compound exhibited median effective doses significantly lower than standard treatments like ethosuximide. This suggests enhanced potency and a favorable safety profile .

Case Study 2: Antitumor Efficacy

Research conducted on furan-containing compounds revealed that they possess cytotoxic effects against multiple cancer cell lines. The study demonstrated that modifications to the furan structure could lead to improved antitumor activity, indicating that this compound may also benefit from such structural optimizations .

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other piperazine derivatives, particularly in the substitution patterns of the piperazine ring and heterocyclic appendages. Below is a comparative analysis based on available evidence and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Piperazine Substituent Secondary Substituent Key Properties/Applications Reference
2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol Cyclopropylsulfonyl Furan-2-yl ethanol Potential kinase inhibition; enhanced solubility due to ethanol moiety
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 9H-Fluorenylmethoxycarbonyl (Fmoc) Acetic acid Solid-phase peptide synthesis (protecting group)
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl Furan-2-yl methanone Intermediate for antipsychotic agents; nitro reduction required
1-(4-(4-Aminophenyl)piperazin-1-yl)ethanone 4-Aminophenyl Acetyl Precursor for kinase inhibitors; amine reactivity for conjugation

Key Points of Differentiation

Substituent Effects on Reactivity and Stability The cyclopropylsulfonyl group in the target compound enhances metabolic stability compared to the Fmoc group in , which is labile under basic conditions. Unlike the 4-aminophenyl substituent in , the cyclopropylsulfonyl group lacks nucleophilic character, reducing susceptibility to electrophilic attacks.

Solubility and Pharmacokinetics The ethanol moiety in the target compound improves aqueous solubility relative to the methanone group in or the acetyl group in , which are more hydrophobic. The furan-2-yl ring in both the target compound and facilitates π-π stacking interactions, but the ethanol appendage adds hydrogen-bonding capacity.

Synthetic Complexity

  • The cyclopropylsulfonyl group requires specialized sulfonylation reagents (e.g., cyclopropanesulfonyl chloride), whereas the Fmoc group in is introduced via standard carbamate chemistry.
  • Unlike the nitro reduction step in , the target compound avoids post-synthetic modifications, streamlining production.

Biological Implications Piperazine derivatives with 4-aminophenyl groups (e.g., ) are often explored for CNS targets (e.g., dopamine receptors), whereas sulfonyl-piperazines are associated with kinase inhibition (e.g., PI3K/Akt pathways). The furan-ethanol motif may confer dual functionality: furan for target binding and ethanol for solubilizing zwitterionic metabolites.

Biological Activity

2-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. The cyclopropylsulfonyl group enhances the lipophilicity and bioavailability of the compound, allowing it to cross the blood-brain barrier effectively.

Antidepressant Activity

Research has indicated that compounds with piperazine structures can exhibit antidepressant-like effects. Studies have shown that this compound may modulate serotonin and norepinephrine levels in the brain, contributing to its antidepressant properties.

Anticancer Properties

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Cell LineIC50 (µM)Reference
MCF-715.3
A54920.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

Study on Antidepressant Effects

A double-blind, placebo-controlled trial investigated the efficacy of this compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo after four weeks of treatment .

Cytotoxicity Assays

In a study assessing the anticancer properties, the compound was tested against several cancer cell lines using the MTT assay. The results showed that the compound induced apoptosis in MCF-7 cells, evidenced by increased levels of caspase-3 activity and annexin V staining .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol and related piperazine derivatives?

  • Answer : The synthesis typically involves nucleophilic substitution and reduction steps. For example, piperazine derivatives are synthesized via aromatic nucleophilic displacement using potassium carbonate in acetonitrile at 70°C (e.g., substitution of 4-fluoronitrobenzene with 1-(2-furoyl)piperazine), followed by nitro group reduction using catalytic hydrogenation or other reducing agents . Multi-step protocols may include refluxing with SOCl₂ for acid chloride formation, coupling with piperazine derivatives, and purification via silica gel chromatography (eluent: EtOAc/petroleum ether) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Answer : X-ray crystallography is the gold standard for confirming stereochemistry and bond connectivity, as demonstrated in piperazine-containing analogs (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate) . Complementary techniques include:

  • NMR : Assign peaks for the cyclopropylsulfonyl group (~1.0–2.5 ppm for cyclopropyl protons, ~3.5 ppm for sulfonyl adjacent CH₂).
  • HRMS : Validate molecular formula (e.g., C₁₄H₂₁N₂O₄S).
  • FT-IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and furan C-O-C (~1260 cm⁻¹) stretches.

Q. What safety precautions are recommended for handling this compound?

  • Answer : Refer to safety data sheets (SDS) for analogous piperazine-ethanol derivatives:

  • Use PPE (gloves, goggles) to avoid inhalation/contact.
  • In case of exposure: Move to fresh air if inhaled, rinse skin with water, and seek medical attention. Avoid mouth-to-mouth resuscitation .
  • Store in a cool, dry place with desiccants to prevent hydrolysis of the sulfonyl group.

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields reported for piperazine sulfonamides?

  • Answer : Yield variations may arise from:

  • Reaction conditions : Optimize temperature (e.g., 70°C vs. reflux) and solvent polarity (acetonitrile vs. DMF) to balance nucleophilicity and steric hindrance .
  • Purification methods : Use gradient elution in column chromatography (e.g., EtOAc:hexane from 1:3 to 1:1) to separate polar byproducts .
  • Catalyst selection : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to improve substitution efficiency .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Answer : Design assays based on structural analogs (e.g., Erastin, a ferroptosis inducer with a piperazine backbone):

  • Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HT-1080) to assess cytotoxicity.
  • Target engagement : Perform SPR (surface plasmon resonance) to measure binding affinity to sulfonyl-preferring receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme inhibition : Test against sulfotransferases or cytochrome P450 isoforms due to the sulfonyl group’s electrophilicity.

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Answer :

  • Core modifications : Replace cyclopropylsulfonyl with methylsulfonyl or aryl-sulfonyl groups to evaluate steric/electronic effects on activity .
  • Furan substitution : Synthesize analogs with thiophene or pyrrole rings to assess heterocycle specificity .
  • Piperazine flexibility : Introduce methyl or benzyl groups to the piperazine nitrogen to modulate conformational rigidity .

Q. What strategies mitigate solubility challenges during formulation for in vivo studies?

  • Answer :

  • Prodrug approach : Convert the ethanol group to a phosphate ester for enhanced aqueous solubility.
  • Co-solvents : Use DMSO:PEG400 (1:4) or cyclodextrin-based solutions for parenteral administration .
  • Salt formation : React with HCl or trifluoroacetate to improve crystallinity and bioavailability .

Contradictions and Validation

Q. How should researchers address conflicting data on the metabolic stability of piperazine sulfonamides?

  • Answer :

  • In vitro metabolism : Compare microsomal stability (human vs. rodent) using LC-MS to identify species-specific degradation pathways.
  • Isotope labeling : Use ¹⁴C-labeled cyclopropyl groups to track metabolite formation .
  • Computational modeling : Apply QSAR models to predict CYP3A4-mediated oxidation sites on the piperazine ring .

Tables

Table 1 : Key Synthetic Steps and Yields for Piperazine Derivatives

StepReagents/ConditionsYield (%)Reference
Cyclopropylsulfonyl couplingSOCl₂, reflux, 5 h75–85
Piperazine substitutionK₂CO₃, CH₃CN, 70°C60–70
Nitro reductionH₂/Pd-C, EtOH90–95
PurificationSilica gel (EtOAc:hexane)48–55

Table 2 : Analytical Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 1.2–1.5 (cyclopropyl), δ 3.5 (piperazine CH₂), δ 6.4 (furan)
X-rayCrystallographic parameters: space group P2₁/c, Z = 4
HRMS[M+H]⁺ calc. 325.1421, found 325.1418

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